molecular formula C8H4ClF4NO3 B11789276 4-Fluoro-2-methoxy-3-(trifluoromethoxy)pyridine-6-carbonyl chloride

4-Fluoro-2-methoxy-3-(trifluoromethoxy)pyridine-6-carbonyl chloride

Cat. No.: B11789276
M. Wt: 273.57 g/mol
InChI Key: GHUJVHOYJJDNQG-UHFFFAOYSA-N
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Description

4-Fluoro-2-methoxy-3-(trifluoromethoxy)pyridine-6-carbonyl chloride is a chemical compound with the molecular formula C8H4ClF4NO3. It is a pyridine derivative that contains both fluorine and methoxy functional groups, making it a compound of interest in various chemical and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Fluoro-2-methoxy-3-(trifluoromethoxy)pyridine-6-carbonyl chloride typically involves the introduction of fluorine and methoxy groups onto a pyridine ring, followed by the addition of a carbonyl chloride group. The specific synthetic routes and reaction conditions can vary, but common methods include:

Industrial Production Methods

Industrial production methods for this compound may involve large-scale reactions using automated systems to ensure precision and safety. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions

4-Fluoro-2-methoxy-3-(trifluoromethoxy)pyridine-6-carbonyl chloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an amide derivative, while coupling reactions can yield complex organic molecules .

Scientific Research Applications

4-Fluoro-2-methoxy-3-(trifluoromethoxy)pyridine-6-carbonyl chloride has several scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis and in the development of new chemical reactions.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug discovery and development, particularly in the design of fluorinated pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties

Mechanism of Action

The mechanism of action of 4-Fluoro-2-methoxy-3-(trifluoromethoxy)pyridine-6-carbonyl chloride involves its interaction with specific molecular targets and pathways. The presence of fluorine and methoxy groups can influence the compound’s reactivity and binding affinity to various targets. The carbonyl chloride group can act as a reactive site for further chemical modifications .

Comparison with Similar Compounds

Similar Compounds

  • 4-Fluoro-2-methoxy-3-(trifluoromethoxy)benzeneboronic acid
  • 4-Fluoro-2-methoxy-3-(trifluoromethoxy)phenylboronic acid

Uniqueness

4-Fluoro-2-methoxy-3-(trifluoromethoxy)pyridine-6-carbonyl chloride is unique due to its specific combination of functional groups, which imparts distinct chemical and physical properties.

Properties

Molecular Formula

C8H4ClF4NO3

Molecular Weight

273.57 g/mol

IUPAC Name

4-fluoro-6-methoxy-5-(trifluoromethoxy)pyridine-2-carbonyl chloride

InChI

InChI=1S/C8H4ClF4NO3/c1-16-7-5(17-8(11,12)13)3(10)2-4(14-7)6(9)15/h2H,1H3

InChI Key

GHUJVHOYJJDNQG-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C(=CC(=N1)C(=O)Cl)F)OC(F)(F)F

Origin of Product

United States

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